molecular formula C9H10O B166967 Phenylacetone CAS No. 136675-26-8

Phenylacetone

Cat. No. B166967
CAS RN: 136675-26-8
M. Wt: 134.17 g/mol
InChI Key: QCCDLTOVEPVEJK-UHFFFAOYSA-N
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Description

Phenylacetone, also known as phenyl-2-propanone, is an organic compound with the chemical formula C₆H₅CH₂COCH₃. It is a colorless oil that is soluble in organic solvents and has a pleasant odor. This compound is a mono-substituted benzene derivative, consisting of an acetone attached to a phenyl group. This compound is used in the manufacture of methamphetamine and amphetamine, making it a controlled substance in many countries .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Safety and Hazards

Phenylacetone is combustible and causes serious eye irritation . Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating .

Future Directions

Enzyme engineering and the development of bacteria as whole-cell biocatalysts emerges as a promising green alternative to avoid the use of hazardous materials and consequently prevent toxic waste generation . In a recent research, two novel variants of phenylacetone monooxygenase (PAMO) were obtained by iterative saturation mutagenesis . These new variants show promise for wide applications in industrial biocatalysis .

properties

IUPAC Name

1-phenylpropan-2-one
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InChI

InChI=1S/C9H10O/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
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InChI Key

QCCDLTOVEPVEJK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)CC1=CC=CC=C1
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Molecular Formula

C9H10O
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DSSTOX Substance ID

DTXSID1059280
Record name 1-Phenylacetone
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Molecular Weight

134.17 g/mol
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Physical Description

Liquid; [Merck Index]
Record name Phenylacetone
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Boiling Point

214 °C
Record name Phenyl 2-propanone
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Solubility

Very soluble in ethanol, diethyl ether; miscible in benzene, xylene; soluble in chloroform
Record name Phenyl 2-propanone
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Density

1.0157 g/m cu at 20 °C
Record name Phenyl 2-propanone
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Vapor Pressure

0.22 [mmHg]
Record name Phenylacetone
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Color/Form

Liquid

CAS RN

103-79-7
Record name Phenylacetone
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Record name Phenylacetone
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Record name 2-Propanone, 1-phenyl-
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Record name PHENYLACETONE
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Melting Point

-15.3 °C
Record name Phenyl 2-propanone
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Synthesis routes and methods I

Procedure details

A method according to claim 1 wherein the ketone is acetone and the carboxylic acid is phenylacetic acid to yield phenylacetone.
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Synthesis routes and methods II

Procedure details

A solution of 1-phenylpropan-2-ol (2.72 g, 20 mmol) in CH2Cl2 (20 mL) was added pyridinium chlorochromate (PCC, 5.4 g, 25 mmol) at 0° C. and the mixture was stirred for 3 h. The mixture was concentrated and purified by flash column chromatography (PE/EtOAc=20:1) to give the title compound (2.3 g, 84%) as a yellow oil.
Quantity
2.72 g
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Quantity
5.4 g
Type
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Quantity
20 mL
Type
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Reaction Step One
Yield
84%

Synthesis routes and methods III

Procedure details

To a stirred solution of 1-phenyl-2-propanol (2.18 g, 16.0 mmol) in CH2Cl2 (100 mL) is added Dess-Martin periodinane (50 mL, 15 wt % solution in methylene chloride) at 0° C. After stirring at 0° C. for 1 h, the mixture is warmed to RT and stirred for 1.5 h. To the reaction mixture is added saturated NaHCO3 (200 mL) and stirred at RT for 20 min. The mixture is filtered through Celite and the organic phase is washed with water and brine then dried over MgSO4. The solvent is removed under reduced pressure and the crude material is purified by flash chromatography to afford the title compound as a colorless oil: (M+1)+=135.
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2.18 g
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50 mL
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100 mL
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200 mL
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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